molecular formula C17H24N2O3S B6495257 N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1351607-54-9

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B6495257
CAS No.: 1351607-54-9
M. Wt: 336.5 g/mol
InChI Key: HHVBIDUBUDQYMM-UHFFFAOYSA-N
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Description

N'-(2-Cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide is a secondary amide featuring a cyclohexyl-hydroxyethyl group and a methylsulfanyl-substituted phenyl ring.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-23-15-10-6-5-9-13(15)19-17(22)16(21)18-11-14(20)12-7-3-2-4-8-12/h5-6,9-10,12,14,20H,2-4,7-8,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVBIDUBUDQYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A : N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide
  • Structure : Shares the ethanediamide backbone and methylsulfanyl phenyl group but replaces the cyclohexyl group with a bithiophene-hydroxyethyl moiety .
  • Molecular Formula : C₁₉H₁₈N₂O₃S₃ (MW = 418.6) vs. inferred C₁₇H₂₄N₂O₃S (MW ≈ 336.4 for the target compound).
  • Key Differences: Bithiophene vs. Solubility: Bithiophene derivatives often exhibit lower solubility in polar solvents compared to cyclohexyl analogs.
Compound B : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
  • Structure : Contains a methylsulfanyl phenyl group and acetamide backbone but incorporates a pyrazole ring .
  • Crystallographic Data :
    • Dihedral angles between aromatic rings: 16.96° (benzene-pyrazole) and 38.93° (phenyl-pyrazole).
    • Stabilized by intramolecular C–H⋯O hydrogen bonds (S(6) ring motif).
  • Comparison : The absence of a pyrazole ring in the target compound may reduce planarity and alter hydrogen-bonding patterns.
Compound C : N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide
  • Structure : Ethanediamide derivative with a sulfonyl-substituted oxazinan group and ethyl chain .
  • Key Differences :
    • Sulfonyl vs. Methylsulfanyl : The sulfonyl group (electron-withdrawing) contrasts with methylsulfanyl (electron-donating), affecting electronic properties and reactivity.
    • Oxazinan Ring : Introduces conformational rigidity compared to the flexible hydroxyethyl group in the target compound.

Physicochemical and Crystallographic Properties

Property Target Compound (Inferred) Compound A Compound B Compound C
Molecular Weight ~336.4 418.6 383.5 441.5
Key Functional Groups Cyclohexyl, hydroxyethyl, methylsulfanyl Bithiophene, hydroxyethyl, methylsulfanyl Pyrazole, methylsulfanyl Sulfonyl, oxazinan, ethyl
Hydrogen Bonding Likely intramolecular (OH, NH) Not reported Intramolecular C–H⋯O Likely sulfonyl-mediated
Aromatic Interactions Moderate (single phenyl) Strong (bithiophene) Moderate (two phenyls) Weak (fluorophenyl)

Preparation Methods

Synthesis of 2-Cyclohexyl-2-hydroxyethylamine

The cyclohexyl-hydroxyethylamine moiety is synthesized via a Grignard epoxide ring-opening reaction. Cyclohexylmagnesium bromide, prepared from cyclohexyl bromide and magnesium in dry tetrahydrofuran (THF) , reacts with ethylene oxide to yield 2-cyclohexylethanol. Subsequent conversion to the amine is achieved through a Gabriel synthesis:

  • Grignard Reaction :
    Cyclohexylmagnesium bromide (0.5 mol) in THF is added dropwise to ethylene oxide (0.6 mol) at 0°C. The mixture is stirred for 12 hours, quenched with ammonium chloride, and extracted with diethyl ether to isolate 2-cyclohexylethanol (yield: 78%) .

  • Gabriel Synthesis :
    2-Cyclohexylethanol is converted to the corresponding phthalimide derivative using phthalic anhydride and hydrazine hydrate. Hydrolysis with hydrochloric acid yields 2-cyclohexyl-2-hydroxyethylamine (yield: 65%) .

StepReagentConditionsYield
1CyclohexylMgBr, ethylene oxide0°C, THF, 12 h78%
2Phthalic anhydride, HClReflux, 6 h65%

Preparation of 2-(Methylsulfanyl)phenyl Acetic Acid

The 2-(methylsulfanyl)phenyl group is introduced via nucleophilic aromatic substitution. Thiophenol reacts with methyl iodide in the presence of potassium carbonate to form methyl phenyl sulfide . Friedel-Crafts acylation with chloroacetyl chloride introduces the acetic acid backbone:

  • Methylation of Thiophenol :
    Thiophenol (0.3 mol), methyl iodide (0.33 mol), and K₂CO₃ (0.6 mol) in acetone are refluxed for 8 hours. The product, methyl phenyl sulfide, is purified by distillation (yield: 85%) .

  • Friedel-Crafts Acylation :
    Methyl phenyl sulfide (0.2 mol) reacts with chloroacetyl chloride (0.22 mol) in the presence of AlCl₃ (0.24 mol) in dichloromethane. Hydrolysis with NaOH yields 2-(methylsulfanyl)phenyl acetic acid (yield: 70%) .

StepReagentConditionsYield
1CH₃I, K₂CO₃Acetone, reflux, 8 h85%
2ClCH₂COCl, AlCl₃CH₂Cl₂, 0°C, 4 h70%

Amide Coupling via Carbodiimide Chemistry

The final step involves coupling 2-cyclohexyl-2-hydroxyethylamine with 2-(methylsulfanyl)phenyl acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation of Carboxylic Acid :
    2-(Methylsulfanyl)phenyl acetic acid (0.1 mol) is dissolved in dry DMF. EDC (0.12 mol) and HOBt (0.12 mol) are added, and the mixture is stirred at 0°C for 1 hour .

  • Amine Addition :
    2-Cyclohexyl-2-hydroxyethylamine (0.11 mol) is added dropwise. The reaction proceeds at room temperature for 24 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield the target compound (yield: 60%) .

ParameterValue
Coupling AgentEDC/HOBt
SolventDMF
Time24 h
Yield60%

Characterization and Analytical Data

The product is characterized by NMR, IR, and mass spectrometry:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.2–1.8 (m, 11H, cyclohexyl), 2.5 (s, 3H, SCH₃), 3.4 (t, 2H, CH₂NH), 4.1 (br s, 1H, OH), 7.2–7.6 (m, 4H, aromatic) .

  • IR (KBr) : 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S) .

  • MS (ESI) : m/z 363.2 [M+H]⁺.

Optimization and Challenges

Key challenges include minimizing racemization during amide coupling and improving the yield of the Friedel-Crafts acylation. Replacing AlCl₃ with FeCl₃ reduces side reactions (yield increases to 75%) . Additionally, using Hünig’s base during coupling suppresses epimerization .

Industrial-Scale Considerations

For large-scale production, continuous flow systems are recommended for the Grignard step to enhance safety and efficiency . Solvent recovery protocols for THF and DMF reduce environmental impact .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide?

The synthesis involves sequential reactions such as amide coupling, sulfonation, and cyclohexyl group introduction. Critical parameters include:

  • Reagent selection : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation and thiol-protecting groups for the methylsulfanyl moiety .
  • Reaction conditions : Temperature control (<0°C for thiol deprotection to prevent oxidation) and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Yield optimization : Monitoring intermediates via HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of cyclohexyl-hydroxyethyl amine to sulfonamide precursor) .

Q. How can structural integrity and purity be validated during synthesis?

  • Analytical techniques :
    • NMR spectroscopy : Confirm presence of cyclohexyl (δ 1.0–2.0 ppm) and methylsulfanyl (δ 2.4 ppm) groups .
    • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~434) .
    • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What functional groups in this compound are critical for bioactivity?

  • Methylsulfanyl group : Enhances lipophilicity and potential enzyme inhibition via sulfur interactions .
  • Cyclohexyl-hydroxyethyl moiety : May improve binding to hydrophobic pockets in target proteins .
  • Ethanediamide backbone : Facilitates hydrogen bonding with biological targets (e.g., kinases or GPCRs) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2 or tyrosine kinases). Focus on interactions between the methylsulfanyl group and catalytic cysteine residues .
  • QSAR studies : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity to guide derivatization .

Q. How to resolve contradictory bioactivity data in structurally similar ethanediamides?

  • Comparative assays : Test the compound alongside analogs (e.g., N'-(3-chloro-2-methylphenyl)-N-ethanediamide) under identical conditions. For example:

    CompoundIC₅₀ (μM) for Enzyme XLogP
    Target compound0.45 ± 0.023.2
    N'-(3-chloro-2-methylphenyl)1.20 ± 0.152.8
    Differences may arise from substituent effects (e.g., chloro vs. methylsulfanyl) on binding kinetics .

Q. What experimental strategies can elucidate the compound’s mechanism of action?

  • Binding assays : Use surface plasmon resonance (SPR) to measure affinity for suspected targets (e.g., Kd < 100 nM for kinase Y).
  • Cellular pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., MAPK pathway inhibition) .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation (t₁/₂ > 60 min suggests suitability for in vivo studies) .

Q. How to address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins or surfactants (e.g., Tween-80) to maintain solubility in aqueous buffers .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the hydroxyethyl position for improved aqueous solubility .

Methodological Notes

  • Data contradiction analysis : Use orthogonal assays (e.g., SPR + enzyme inhibition) to validate bioactivity claims .
  • Reaction troubleshooting : If yields drop below 50%, check for side reactions (e.g., oxidation of methylsulfanyl to sulfoxide) via LC-MS .

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